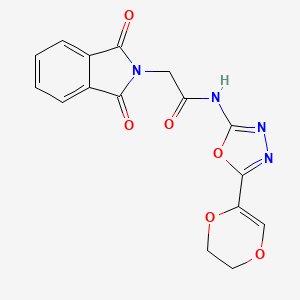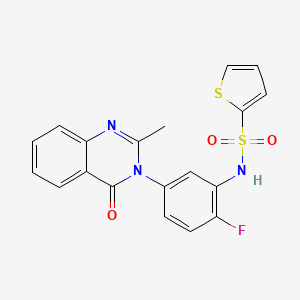
4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines (TQs), including compounds similar to 4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, involves intramolecular cyclization processes. For instance, a novel synthesis approach utilizing the Pummerer-type reaction of N-aryl-N-[(phenylsulfinyl)propyl]formamide has been reported, where the presence of methoxyl groups on the benzene ring facilitates effective cyclization (Toda, Sakagami, & Sano, 1999). This method highlights the significance of electronic activation by methoxyl groups for successful synthesis.
科学的研究の応用
Synthesis Techniques and Chemical Reactions
- Novel Synthesis Methods : A study by Toda, Sakagami, and Sano (1999) introduced a novel synthesis route for 1,2,3,4-tetrahydroquinolines (TQs), emphasizing the Pummerer-type reaction for cyclization, highlighting the compound's utility in facilitating complex chemical transformations (Toda, Sakagami, & Sano, 1999).
- Development of Histone Deacetylase (HDAC) Inhibitors : Liu et al. (2015) discussed the development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent HDAC inhibitors, showcasing the compound's potential in suppressing the growth of prostate cancer cells, thus revealing its applications in cancer research (Liu et al., 2015).
Pharmacological Applications
- Anticancer Properties : Research by Ravichandiran et al. (2019) evaluated the cytotoxic activity of phenylaminosulfanyl-1,4-naphthoquinone derivatives, showing significant anticancer activity against various cancer cell lines. This indicates the potential role of derivatives in developing new cancer therapies (Ravichandiran et al., 2019).
Molecular Probes and Ligands
- Sigma-2 Receptor Probe Development : Xu et al. (2005) described the synthesis of N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide as a novel sigma-2 receptor probe, showcasing the compound's utility in neuropharmacological research and its potential as a tool for studying sigma-2 receptors (Xu et al., 2005).
作用機序
Target of Action
Similar compounds, such as n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline, have been found to exhibit antibacterial activity .
Mode of Action
It’s known that n-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline have been designed and screened for antibacterial activity .
Biochemical Pathways
A study has identified two enzymes, namely d-glutamic acid-adding enzyme (murd) and n-acetylglucosamine-1-phophate-uridyltransferase (glmu), both involved in bacterial membrane synthesis, as potential targets of n-benzenesulfonyl-1,2,3,4-tetrahydroquinoline compounds .
Pharmacokinetics
It’s known that n-benzenesulfonyl-1,2,3,4-tetrahydroquinoline and its analogs were found to be very stable and slightly more soluble than bs-bzt in most organic solvents compatible with microbiological assays .
Result of Action
Given its potential antibacterial activity, it may inhibit the growth of bacteria by interfering with bacterial membrane synthesis .
Action Environment
The stability of the compound in various organic solvents suggests that it may be robust against a range of environmental conditions .
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-20-13-10-18(11-14-20)23(26)24-19-12-9-17-6-5-15-25(22(17)16-19)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECKXNXOVUQCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

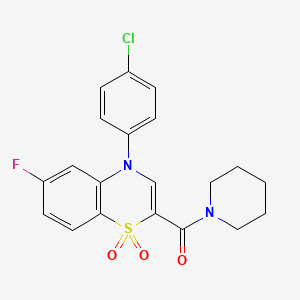

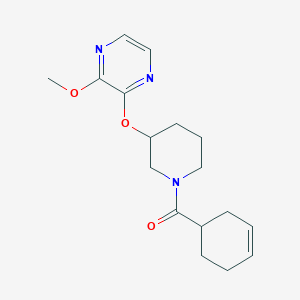
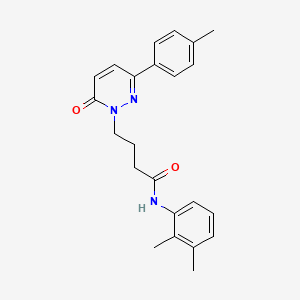
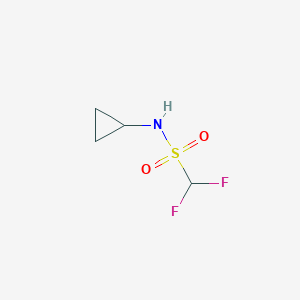
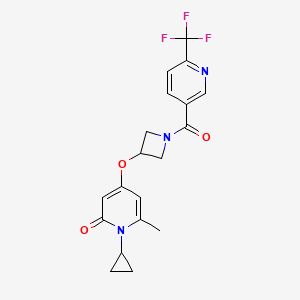
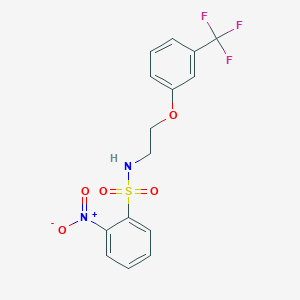
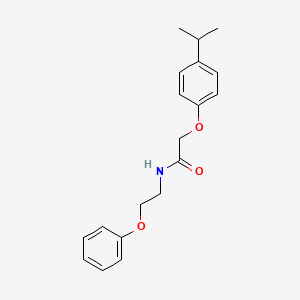
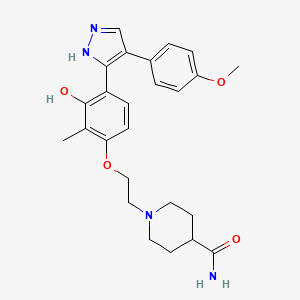
![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)


